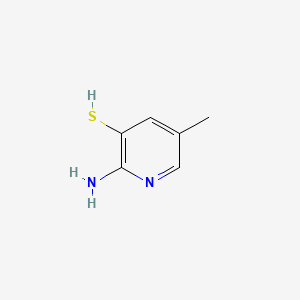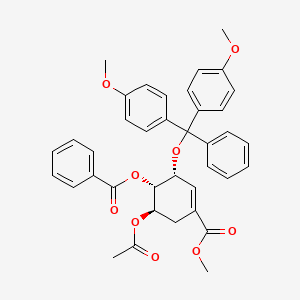
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate is a chemical compound with the molecular formula C5D10NNaS2·3H2O. It is a deuterated form of sodium diethyldithiocarbamate trihydrate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a labeled inhibitor of nuclear factor κ B (NF-κB) and in various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate can be synthesized through the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction typically proceeds as follows:
- Diethylamine is reacted with carbon disulfide to form diethyldithiocarbamic acid.
- Sodium hydroxide is then added to neutralize the acid, forming the sodium salt.
- The product is crystallized as a trihydrate by adding water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Continuous addition of diethylamine and carbon disulfide in a controlled environment.
- Neutralization with sodium hydroxide.
- Crystallization and purification to obtain the trihydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates.
Wissenschaftliche Forschungsanwendungen
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the induction of macrophage nitric oxide synthase. This inhibition occurs through the chelation of copper ions, which are essential cofactors for the enzyme’s activity. By binding to copper, the compound prevents the enzyme from catalyzing the production of nitric oxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Diethyldithiocarbamate Trihydrate: The non-deuterated form of the compound.
Diethyldithiocarbamic Acid Diethylammonium Salt: Another derivative used in similar applications.
Sodium Dimethyldithiocarbamate: A related compound with methyl groups instead of ethyl groups.
Uniqueness
Diethyldithiocarbamic Acid-d10 Sodium Salt Trihydrate is unique due to its deuterated form, which makes it particularly useful in studies involving isotopic labeling. This allows for more precise tracking and analysis in biochemical and pharmacological research.
Eigenschaften
CAS-Nummer |
1329834-65-2 |
|---|---|
Molekularformel |
C5H10NNaS2 |
Molekulargewicht |
177.288 |
IUPAC-Name |
sodium;N,N-bis(2,2,2-trideuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3; |
InChI-Schlüssel |
IOEJYZSZYUROLN-TXHXQZCNSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Synonyme |
(Diethyl-d10)carbamodithioic Acid Sodium Salt Trihydrate; Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)



![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)





![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

